Cinnamamide, N-isobutyl-3,4-(methylenedioxy)-
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Overview
Description
Cinnamamide, N-isobutyl-3,4-(methylenedioxy)-: is a compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . . This compound is characterized by the presence of a cinnamamide backbone with an isobutyl group and a methylenedioxy functional group attached to the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cinnamamide, N-isobutyl-3,4-(methylenedioxy)- typically involves the condensation of 3,4-(methylenedioxy)cinnamic acid with isobutylamine . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include a solvent like dichloromethane and are performed at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cinnamamide, N-isobutyl-3,4-(methylenedioxy)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Cinnamamide, N-isobutyl-3,4-(methylenedioxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cinnamamide, N-isobutyl-3,4-(methylenedioxy)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Cinnamamide, N-isobutyl-3,4-(methylenedioxy)- can be compared with other cinnamamide derivatives:
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide |
InChI |
InChI=1S/C14H17NO3/c1-10(2)8-15-14(16)6-4-11-3-5-12-13(7-11)18-9-17-12/h3-7,10H,8-9H2,1-2H3,(H,15,16) |
InChI Key |
WKWYNAMJWDRHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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